
2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has a phenyl group (a benzene ring), a piperidino group (a six-membered ring with one nitrogen atom), and a 2-methylbenzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring, the attachment of the phenyl group, the formation of the piperidino ring, and the attachment of the 2-methylbenzyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, reactions could occur at the benzylic position (the carbon atom next to the benzene ring in the 2-methylbenzyl group) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique
Pharmacological Potential
Compounds with the pyridazinone structure, such as ABT-963, have demonstrated significant pharmacological potential. ABT-963, for instance, has been identified as a potent and selective COX-2 inhibitor with improved aqueous solubility and high oral anti-inflammatory potency compared to other COX-2 inhibitors like celecoxib and rofecoxib. It has shown efficacy in reducing prostaglandin E2 production, edema, nociception, and notably, bone loss and soft tissue destruction in animal models, pointing towards its utility in managing pain and inflammation associated with arthritis (M. Asif, 2016).
Antituberculosis Activity
Another compound, Macozinone (PBTZ169), is undergoing clinical studies for the treatment of tuberculosis (TB). This research emphasizes the drug's target, decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. The pilot clinical studies of Macozinone raise optimism for its development towards more efficient TB drug regimens, showcasing the role of pyridazinone derivatives in addressing infectious diseases (V. Makarov & K. Mikušová, 2020).
Environmental Remediation
The applications of redox mediators in the treatment of organic pollutants by using oxidoreductive enzymes have been explored, highlighting the degradation of recalcitrant compounds in wastewater. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading pollutants, which could be pivotal in the enzymatic treatment of aromatic compounds in industrial effluents. This research illustrates the potential environmental applications of pyridazinone derivatives in facilitating more effective wastewater treatment processes (Maroof Husain & Q. Husain, 2007).
Antioxidant Capacity Measurement
The ABTS/PP Decolorization Assay, which involves the use of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), is a prevalent method for measuring the antioxidant capacity of compounds. This review focuses on elucidating the reaction pathways of the ABTS decolorization assay, indicating the potential of pyridazinone derivatives in contributing to the understanding and measurement of antioxidant capacities in various samples. It points towards the intricate chemical reactions underlying antioxidant assays and the importance of such compounds in analytical chemistry (I. Ilyasov et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18-10-6-7-13-20(18)17-26-22(27)16-21(25-14-8-3-9-15-25)23(24-26)19-11-4-2-5-12-19/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUUFRWQOSQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide](/img/structure/B2686945.png)
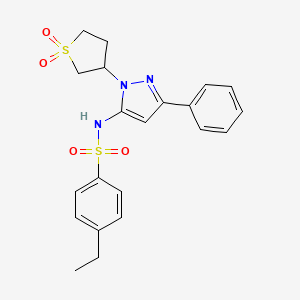
![9-(3-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2686949.png)
![Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2686951.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2686953.png)
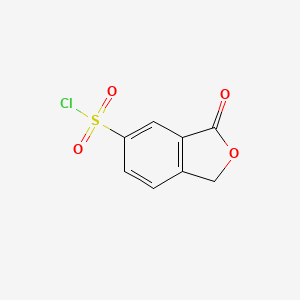
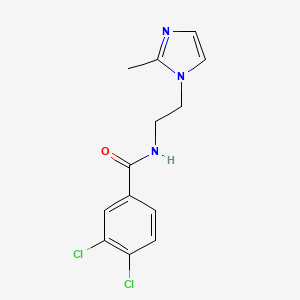
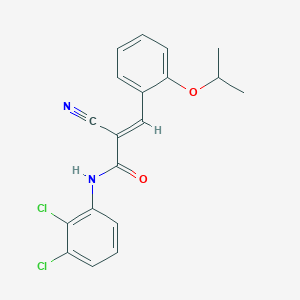

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2686959.png)
![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)
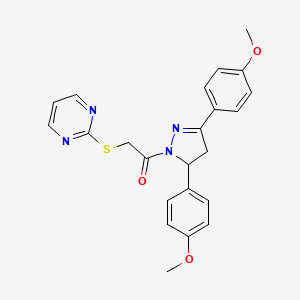
![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)

